4-(Pyridin-4-yl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINUNZSLYIVRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Pyridin 4 Yl Thiomorpholine and Its Analogs
Comprehensive Retrosynthetic Analysis of the 4-(Pyridin-4-yl)thiomorpholine Scaffold
A thorough retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process illuminates multiple potential synthetic routes and highlights key strategic bonds for disconnection.
Identification of Key Disconnections and Strategic Bonds
The primary disconnection strategy for this compound involves severing the C-N bond between the pyridine (B92270) ring and the thiomorpholine (B91149) nitrogen. This is a logical first step as numerous methods exist for the formation of aryl-nitrogen bonds. This disconnection leads to two key synthons: a pyridin-4-yl cation and a thiomorpholine anion.
A secondary disconnection can be envisioned within the thiomorpholine ring itself. The two C-S bonds and two C-N bonds of the heterocyclic core represent potential points for cleavage. Disconnecting both C-S bonds suggests a reaction between a dielectrophilic sulfur source and a dinucleophilic 1,4-diaminobutane (B46682) derivative, although this is a less common approach. A more conventional strategy involves disconnecting the two C-N bonds, leading to synthons of a bis(2-haloethyl)sulfide and a primary amine. Alternatively, disconnecting one C-N and one C-S bond can also be considered, though this often leads to more complex synthetic pathways.
| Disconnection Point | Resulting Synthons | Forward Reaction Type |
| Pyridyl C4-N Bond | Pyridin-4-yl cation and Thiomorpholine anion | Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling |
| Thiomorpholine C-N Bonds | bis(2-haloethyl)sulfide and Ammonia/Primary Amine | Double Alkylation |
| Thiomorpholine C-S Bonds | 1,4-diaminobutane derivative and a Sulfur dielectrophile | Double Thioalkylation |
Exploration of Synthetic Equivalents and Precursors
Based on the identified disconnections, a variety of real-world synthetic equivalents can be employed. For the pyridin-4-yl cation synthon, common precursors include 4-halopyridines (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine) or pyridin-4-ylboronic acid. These precursors are suitable for nucleophilic aromatic substitution and Suzuki coupling reactions, respectively.
The thiomorpholine anion synthon is typically generated in situ from thiomorpholine itself, a commercially available reagent. In the forward synthesis, thiomorpholine acts as the nucleophile.
For the construction of the thiomorpholine ring, the bis(2-haloethyl)sulfide synthon can be realized as bis(2-chloroethyl)sulfide or bis(2-bromoethyl)sulfide. The corresponding amine precursor would be 4-aminopyridine (B3432731). This approach involves the direct alkylation of 4-aminopyridine with the bis(haloethyl)sulfide.
Another effective precursor for the thiomorpholine ring is cysteamine (B1669678), which contains both a thiol and an amine functional group. Reaction of cysteamine with a suitable two-carbon electrophile can lead to the formation of the thiomorpholine ring through a sequential alkylation and cyclization process.
| Synthon | Synthetic Equivalent/Precursor |
| Pyridin-4-yl cation | 4-Chloropyridine, 4-Fluoropyridine (B1266222), Pyridin-4-ylboronic acid |
| Thiomorpholine anion | Thiomorpholine |
| bis(2-haloethyl)sulfide | bis(2-chloroethyl)sulfide, bis(2-bromoethyl)sulfide |
| 4-aminopyridyl anion | 4-Aminopyridine |
| Thiomorpholine ring precursor | Cysteamine, Diethanolamine (B148213) (for conversion to a sulfur-containing intermediate) |
Classical and Modern Approaches to Thiomorpholine Ring Formation
The construction of the thiomorpholine ring is a critical step in the synthesis of this compound. A range of synthetic methods, from established classical techniques to more recent innovations, can be employed for this purpose.
Cycloaddition Reactions in Thiomorpholine Synthesis
While less common than other methods, cycloaddition reactions can be utilized for the synthesis of the thiomorpholine core. One potential, though not widely reported, approach could involve a [4+2] cycloaddition (Diels-Alder reaction) where a 1-thia-3-azabutadiene derivative reacts with a suitable dienophile. The development of such strategies remains an area of interest for synthetic chemists seeking novel routes to this heterocyclic system.
Intramolecular Cyclization Protocols Utilizing Sulfur and Nitrogen Nucleophiles
Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of the thiomorpholine ring. These methods typically involve the formation of a linear precursor containing both a sulfur and a nitrogen nucleophile, which then undergoes ring closure.
A prominent example is the reaction of a bis(2-haloethyl)sulfide with a primary amine. In the context of this compound synthesis, this would involve the reaction of 4-aminopyridine with bis(2-chloroethyl)sulfide. The reaction proceeds via a double N-alkylation, where the nitrogen of the 4-aminopyridine displaces the two halide leaving groups to form the six-membered thiomorpholine ring.
A more modern and efficient approach involves the use of a photochemical thiol-ene reaction. nih.govacs.orgchemrxiv.orgconsensus.app In a general sense, this method can be adapted to thiomorpholine synthesis by reacting cysteamine hydrochloride with a suitable two-carbon synthon like vinyl chloride. nih.govacs.orgchemrxiv.orgconsensus.app This photochemical reaction generates a half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which can then undergo a base-mediated intramolecular cyclization to yield the thiomorpholine ring. nih.govacs.orgchemrxiv.orgconsensus.app This two-step, one-pot procedure offers a time- and atom-efficient route to the thiomorpholine core. nih.govacs.orgchemrxiv.orgconsensus.app
Other classical approaches include the transformation of diethanolamine into a bis(2-haloethyl)amine derivative, followed by reaction with a sulfide (B99878) source like sodium sulfide to effect ring closure. nih.govacs.org
| Cyclization Strategy | Key Precursors | Reaction Conditions |
| Double N-alkylation | 4-Aminopyridine and bis(2-chloroethyl)sulfide | Basic conditions |
| Photochemical Thiol-Ene/Cyclization | Cysteamine hydrochloride and Vinyl chloride | Photochemical initiation followed by base-mediated cyclization nih.govacs.orgchemrxiv.orgconsensus.app |
| Sulfide-mediated cyclization | bis(2-haloethyl)amine derivative and Sodium sulfide | Nucleophilic substitution |
Ring Expansion/Contraction and Rearrangement Strategies for Thiomorpholine Cores
Ring expansion reactions provide an alternative pathway to the thiomorpholine ring system, often starting from smaller, more readily available heterocyclic precursors. One such strategy involves the ring expansion of aziridines. The reaction of an N-substituted aziridine (B145994) with a sulfur nucleophile, such as thiirane (B1199164) or a thiolate, can lead to the formation of a five-membered thiazolidine (B150603) intermediate, which under certain conditions could potentially rearrange or be further elaborated to a six-membered thiomorpholine. More direct approaches could involve the reaction of a suitably functionalized aziridine, for instance, one bearing a 2-(mercaptomethyl) group, which could undergo intramolecular cyclization upon activation.
While less documented for thiomorpholine synthesis, ring contraction of larger sulfur- and nitrogen-containing heterocycles could also be a potential, albeit synthetically challenging, approach. Rearrangement reactions, such as the Sommelet-Hauser or Stevens rearrangement, of specifically designed quaternary ammonium (B1175870) salts containing a sulfide moiety could theoretically be explored for the construction of the thiomorpholine skeleton, although such routes are not commonly employed.
| Strategy | Starting Heterocycle | Key Reagent/Condition |
| Ring Expansion | Aziridine derivative | Sulfur nucleophile (e.g., thiirane, thiolate) |
| Ring Contraction | Larger S,N-heterocycle | Specific rearrangement-inducing conditions |
| Rearrangement | Quaternary ammonium salt with a sulfide moiety | Base-mediated rearrangement conditions |
Methodologies for N-Arylation with Pyridine Derivatives
The formation of the C-N bond between the electron-rich thiomorpholine nitrogen and the electron-deficient pyridine ring is a key transformation. Several powerful methodologies have been established for this purpose, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Nucleophilic aromatic substitution (SNAr) is a direct and often cost-effective method for synthesizing this compound. This reaction involves the attack of a nucleophile, in this case, thiomorpholine, on an aromatic ring that is activated by an electron-withdrawing group and possesses a good leaving group. nih.gov In the case of pyridine, the ring nitrogen atom itself acts as an activating group, making the ortho (C2) and para (C4) positions susceptible to nucleophilic attack. uci.eduyoutube.com
The reaction proceeds via a two-step addition-elimination mechanism. Thiomorpholine adds to the C4 position of a 4-halopyridine (e.g., 4-chloro- or 4-fluoropyridine) to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative pyridine nitrogen atom. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product. youtube.com
The reactivity of the 4-halopyridine is highly dependent on the nature of the halogen. Due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic, 4-fluoropyridine is often the most reactive substrate for SNAr reactions. sci-hub.se The general reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. researchgate.net The reaction is commonly carried out by heating thiomorpholine and the 4-halopyridine in a polar aprotic solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate to neutralize the hydrogen halide formed during the reaction. sci-hub.semdpi.com
| Aryl Halide | Nucleophile | Base | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 4-Fluoropyridine | Thiomorpholine | K₂CO₃ | DMSO | 80-120 °C | Good to Excellent |
| 4-Chloropyridine | Thiomorpholine | Triethylamine | Acetonitrile | Reflux | Moderate to Good |
| 4-Bromopyridine | Thiomorpholine | NaH | DMF | 100 °C | Variable |
For less reactive aryl halides or when milder conditions are required, transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr. The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgnih.gov This reaction has broad substrate scope and excellent functional group tolerance, making it highly valuable in complex molecule synthesis. acsgcipr.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 4-halopyridine, forming a Pd(II) intermediate.
Amine Coordination & Deprotonation: Thiomorpholine coordinates to the palladium center, and a base deprotonates the nitrogen atom to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired this compound product is reductively eliminated, regenerating the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Xantphos or BINAP, are commonly employed. wikipedia.orgresearchgate.net The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. acsgcipr.orgresearchgate.net This methodology is particularly useful for coupling less reactive aryl chlorides and bromides with thiomorpholine under relatively mild conditions. researchgate.net
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, DPPF | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. wikipedia.org |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to facilitate its coordination to the metal center. |
| Aryl Partner | 4-Chloropyridine, 4-Bromopyridine, 4-Iodopyridine | The electrophilic pyridine source. |
Oxidative coupling, also known as dehydrogenative coupling, represents an emerging strategy for C-N bond formation that offers high atom economy. Instead of starting with a pre-functionalized 4-halopyridine, this approach aims to directly couple a C-H bond of pyridine with the N-H bond of thiomorpholine. The reaction requires an oxidant to facilitate the removal of two hydrogen atoms, forming the new C-N bond.
While less common for this specific transformation than SNAr or Buchwald-Hartwig reactions, the principles of oxidative coupling have been applied to pyridine derivatives. nih.gov A hypothetical reaction would involve a catalyst, often a transition metal like palladium or copper, that activates the pyridine C-H bond. In the presence of an oxidant (e.g., oxygen, benzoquinone), the catalyst facilitates the coupling of the activated pyridine with thiomorpholine. This method avoids the need for halogenated starting materials but can face challenges with regioselectivity, as pyridine has multiple C-H bonds that could potentially react. However, the inherent electronic properties of pyridine favor functionalization at the 2- and 4-positions. Research in this area is ongoing, aiming to develop selective and efficient catalyst systems for direct C-H amination of heterocycles.
Stereoselective Synthesis of Chiral this compound Derivatives
Introducing chirality into the thiomorpholine ring is a key step toward developing novel therapeutic agents. Stereoselective synthesis allows for the preparation of enantiomerically pure or enriched compounds, which is crucial as different enantiomers can have distinct biological activities.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary can be removed. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be attached to the thiomorpholine backbone. For example, a derivative of a naturally occurring chiral molecule, such as an amino acid or terpene, could be used to construct the thiomorpholine ring. nih.gov Subsequent alkylation or other modifications at a prochiral position on the ring would proceed with high diastereoselectivity, guided by the steric and electronic influence of the auxiliary. biosynth.comnih.gov After the key stereocenter is established, the auxiliary is cleaved, and the N-arylation step with the pyridine ring can be performed.
Alternatively, chiral catalysts can be employed in enantioselective reactions. A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or cyclization reaction catalyzed by a chiral transition metal complex could be used to form the substituted thiomorpholine ring with high enantiomeric excess.
Diastereoselective approaches aim to form a specific diastereomer of a molecule that already contains a stereocenter. This can be achieved by starting with an enantiomerically pure building block, such as a chiral amino alcohol, to construct the thiomorpholine ring. Any subsequent reaction that creates a new stereocenter will be influenced by the existing one, leading to one diastereomer being formed preferentially. For example, the cyclization of an optically pure N-allyl-β-amino alcohol can be used to create substituted chiral morpholines, a strategy that is adaptable to thiomorpholine synthesis. banglajol.info
Enantioselective approaches, on the other hand, create a chiral molecule from an achiral starting material. This is often accomplished through the use of chiral catalysts. For example, a prochiral enamine derived from a substituted thiomorpholine could undergo an enantioselective hydrogenation using a chiral rhodium or ruthenium catalyst to set a stereocenter. Another approach is a kinetic resolution, where a chiral catalyst or reagent reacts faster with one enantiomer of a racemic mixture, allowing the other enantiomer to be isolated in high purity. These methods are powerful tools for accessing specific stereoisomers of complex molecules like substituted 4-(pyridin-4-yl)thiomorpholines.
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
The presence of a stereocenter in analogs of this compound necessitates the use of resolution techniques to obtain enantiomerically pure compounds. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies to achieve this.
Kinetic Resolution:
Kinetic resolution separates enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted. A notable application of this is the enzymatic kinetic resolution of racemic amines and alcohols, which are precursors to or analogs of substituted thiomorpholines. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other. tudelft.nlmdpi.com For instance, the kinetic resolution of N-aryl β-amino alcohols has been successfully achieved through asymmetric amination reactions catalyzed by chiral phosphoric acids. rsc.org This approach could be adapted for chiral thiomorpholine analogs bearing a hydroxyl group, where a chiral catalyst selectively promotes the transformation of one enantiomer.
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. tudelft.nl High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.
Table 1: Examples of Enzymatic Kinetic Resolution of Relevant Precursors This table is illustrative and based on data for analogous compounds, as specific data for this compound precursors is not readily available in the cited literature.
| Racemic Substrate | Chiral Catalyst/Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate | Reference |
| Racemic β-amino alcohol | Chiral Phosphoric Acid | Azodicarboxylate | Acylated amine | >95% | >95% | rsc.org |
| Racemic secondary alcohol | Lipase | Vinyl acetate | Ester | >99% | >99% | researchgate.net |
| Racemic amine | Lipase | Ethyl acetate | Amide | >98% | >98% | tudelft.nl |
Dynamic Kinetic Resolution:
A limitation of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for DKR processes. rsc.orgnih.govnih.gov For example, NHC-catalyzed DKR of racemic α-substituted β-keto esters has been demonstrated to produce highly substituted β-lactones with excellent enantioselectivity. nih.govnih.gov In the context of this compound analogs, a DKR approach could be envisioned for a chiral precursor where a chiral catalyst selectively reacts with one enantiomer, while a racemization catalyst continuously interconverts the enantiomers of the starting material. Rhodium-catalyzed DKR has also been shown to be effective for configurationally labile 3-aryl indole-2-carbaldehydes, showcasing the potential for transition metal catalysis in these transformations. acs.org
Green Chemistry Principles and Sustainable Synthetic Protocolsbioengineer.org
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogs, these principles can be applied through the use of alternative solvents, the development of atom-economical catalysts, and the implementation of continuous flow processes.
Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of more benign alternatives or the elimination of solvents altogether.
Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) has gained prominence as a tool for conducting reactions under solvent-free conditions. semanticscholar.orgdergipark.org.trnih.govsemanticscholar.orglatakia-univ.edu.sy This technique can lead to significantly reduced reaction times, increased yields, and simplified work-up procedures. The synthesis of various heterocyclic compounds, including derivatives of morpholine (B109124) and other nitrogen-containing rings, has been successfully achieved using microwave irradiation without a solvent. semanticscholar.orgdergipark.org.trnih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents in a variety of chemical reactions. lidsen.comirantypist.commdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. Morpholine-based ionic liquids have been synthesized and utilized as catalysts in organic transformations. lidsen.comirantypist.com The N-arylation of heterocycles, a key step in the synthesis of this compound, could potentially be carried out in ionic liquids to facilitate a cleaner reaction profile. mdpi.com
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.comresearchgate.net They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. The synthesis of various N-, O-, and S-heterocycles has been reported in DESs, highlighting their potential as green reaction media. mdpi.com Choline chloride-based DESs, for instance, have been employed as both solvent and catalyst in various organic reactions. orgchemres.org
Water: As the most abundant and environmentally benign solvent, water is an ideal medium for green synthesis. bioengineer.org While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and phase-transfer catalysis can enable a wide range of reactions to be performed in aqueous media.
Table 2: Comparison of Green Solvents for Heterocyclic Synthesis
| Solvent Type | Key Advantages | Potential Challenges |
| Solvent-Free (Microwave) | Rapid reaction times, high yields, no solvent waste | Scalability, potential for localized overheating |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties | Cost, potential toxicity, viscosity |
| Deep Eutectic Solvents | Low cost, low toxicity, biodegradability, easy preparation | Limited thermal stability of some components, viscosity |
| Water | Non-toxic, non-flammable, readily available | Poor solubility of many organic compounds |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The development of highly selective and efficient catalysts is crucial for improving atom economy. In the synthesis of this compound, the key C-N bond-forming step (N-arylation of thiomorpholine with a pyridine derivative) is a critical point for catalyst optimization.
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. researchgate.netnih.gov However, these often require expensive and potentially toxic metal catalysts and ligands. The development of catalysts based on more abundant and less toxic metals, or even metal-free catalytic systems, is a key area of research. For the N-arylation of pyridines, methods for selective C4-arylation have been developed, which could be applicable to the synthesis of the target molecule. frontiersin.orgnih.gov Furthermore, transition metal-free arylation of thioamides has been reported, offering a potential route to related structures. rsc.org
The goal is to design catalysts that can operate under mild conditions, with high turnover numbers and turnover frequencies, and that can be easily separated from the reaction mixture and recycled.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. uc.ptmdpi.comresearch.csiro.au These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. beilstein-journals.orgnih.govresearchgate.netacs.orgchemrxiv.org
The synthesis of the parent thiomorpholine ring has been successfully demonstrated in a telescoped continuous flow process. nih.govresearchgate.netacs.orgchemrxiv.org This involved a photochemical thiol-ene reaction followed by a base-mediated cyclization. Such a setup could be adapted for the continuous synthesis of this compound by incorporating a subsequent N-arylation step in the flow sequence. The synthesis of pyridines and other heterocyclic compounds has also been effectively translated to continuous flow systems, often with the aid of microwave reactors to accelerate the reactions. beilstein-journals.org This approach allows for the safe handling of potentially hazardous intermediates and can lead to higher productivity and product quality. uc.pt
Comprehensive Spectroscopic and Advanced Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(Pyridin-4-yl)thiomorpholine, offering unambiguous evidence of its atomic connectivity and three-dimensional structure in solution.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiomorpholine (B91149) rings. The pyridine ring protons typically appear in the aromatic region. The protons ortho to the nitrogen (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position. The thiomorpholine ring protons would be observed in the aliphatic region. Due to the influence of the adjacent sulfur and nitrogen atoms, the methylene (B1212753) protons are expected to appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen (H-2, H-6) and those adjacent to the sulfur (H-3, H-5).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carbons of both the pyridine and thiomorpholine rings. The pyridinyl carbons would resonate in the aromatic region, with the carbon atom directly attached to the thiomorpholine nitrogen (C-4') being significantly deshielded. The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the ring nitrogen will also have characteristic shifts. The thiomorpholine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2, C-6) appearing at a different chemical shift than those adjacent to the sulfur (C-3, C-5) due to the differing electronegativity of the heteroatoms. mdpi.com
¹⁵N NMR Spectroscopy: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms. The pyridinic nitrogen and the thiomorpholine nitrogen would exhibit distinct chemical shifts, reflecting their different bonding environments (sp² vs. sp³ hybridization and aromatic vs. aliphatic character).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for analogous compounds like 4-(4-Nitrophenyl)thiomorpholine and basic thiomorpholine. mdpi.comchemicalbook.com
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2, H-6 | ~3.8 - 4.0 (m) | ~50 - 52 |
| H-3, H-5 | ~2.7 - 2.9 (m) | ~25 - 27 |
| H-2', H-6' | ~8.2 - 8.4 (d) | ~150 - 152 |
| H-3', H-5' | ~6.7 - 6.9 (d) | ~110 - 113 |
| C-2, C-6 | --- | ~50 - 52 |
| C-3, C-5 | --- | ~25 - 27 |
| C-2', C-6' | --- | ~150 - 152 |
| C-3', C-5' | --- | ~110 - 113 |
| C-4' | --- | ~153 - 155 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and between the geminal and vicinal protons within the thiomorpholine ring (e.g., H-2/H-3 and H-5/H-6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals, for instance, linking the proton signal at ~3.8 ppm to the carbon signal at ~51 ppm (C-2, C-6). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over 2-3 bonds) between protons and carbons. columbia.edu It is vital for connecting the pyridinyl and thiomorpholine fragments. A key correlation would be observed between the protons on the thiomorpholine ring adjacent to the nitrogen (H-2, H-6) and the pyridinyl carbon C-4', providing unequivocal evidence of the N-C bond linking the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This would be particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridine ring with respect to the thiomorpholine ring.
The thiomorpholine ring typically adopts a chair conformation. Dynamic NMR studies, involving variable-temperature NMR experiments, could be employed to investigate the energetics of conformational processes. researchgate.net For this compound, two primary dynamic processes could be studied:
Ring Inversion: The chair-to-chair interconversion of the thiomorpholine ring. At low temperatures, this process might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons.
Restricted C-N Bond Rotation: Rotation around the C-N bond connecting the pyridine and thiomorpholine rings may be hindered. Variable-temperature NMR could be used to measure the energy barrier for this rotation. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₂N₂S), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm, confirming the molecular formula. mdpi.com
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺˙ | C₉H₁₂N₂S | 180.0721 |
| [M+H]⁺ | C₉H₁₃N₂S | 181.0799 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. nih.govnih.gov The fragmentation of protonated this compound would likely proceed through several characteristic pathways. wvu.edu
A plausible fragmentation pathway would involve the cleavage of the thiomorpholine ring. Common fragmentation patterns for six-membered heterocyclic rings include retro-Diels-Alder type reactions or the loss of small neutral molecules. mdpi.com Key fragmentation could involve the cleavage of the C-S or C-N bonds within the thiomorpholine ring. Another likely fragmentation would be the cleavage of the bond between the pyridine ring and the thiomorpholine nitrogen, leading to ions corresponding to each of the individual ring systems.
Table 3: Plausible MS/MS Fragments for [C₉H₁₂N₂S+H]⁺
| m/z (Proposed) | Proposed Fragment Structure/Loss |
| 104 | Loss of the pyridinyl moiety |
| 78 | Pyridinyl cation |
| Various | Fragments from thiomorpholine ring cleavage |
Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination
Although a specific single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD) as of the latest searches, the methodologies for such a study are well-established. To illustrate the type of information that would be obtained, data from a closely related analogue, 4-(4-Nitrophenyl)thiomorpholine, can be considered as a reference for the experimental procedures and the nature of the structural insights that would be gained.
The process would begin with the growth of high-quality single crystals of this compound, typically through slow evaporation of a suitable solvent. A selected crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector.
The collected data are then processed to determine the unit cell dimensions and the space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters (based on a related thiomorpholine derivative)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₂N₂O₂S |
| Formula weight | 224.28 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.00 Å, b = 5.50 Å, c = 18.00 Å |
| α = 90°, β = 105.00°, γ = 90° | |
| Volume | 955.0 ų |
| Z | 4 |
| Density (calculated) | 1.558 Mg/m³ |
| Absorption coefficient | 2.550 mm⁻¹ |
| F(000) | 472 |
| Theta range for data collection | 4.9 to 75.0° |
| Reflections collected | 10000 |
| Independent reflections | 1900 [R(int) = 0.030] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1900 / 0 / 140 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.090 |
Note: The data in this table is representative of a typical small molecule crystallographic analysis and is provided for illustrative purposes only, as specific data for this compound is not available.
Table 2: Illustrative Selected Bond Lengths and Angles (based on a related thiomorpholine derivative)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S1-C2 | 1.810(2) |
| S1-C6 | 1.812(2) |
| N4-C3 | 1.470(3) |
| N4-C5 | 1.472(3) |
| N4-C7 (to aryl ring) | 1.390(3) |
| C2-S1-C6 | 97.5(1) |
| C3-N4-C5 | 112.0(2) |
Note: The data in this table is representative and provided for illustrative purposes only, as specific data for this compound is not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structure. These methods probe the vibrational energy levels of a molecule, providing a unique "fingerprint" that is sensitive to its functional groups, bonding, and conformation.
For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine and thiomorpholine moieties. The pyridine ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The thiomorpholine ring would display C-H stretching vibrations of the methylene groups typically in the 2800-3000 cm⁻¹ range, as well as C-N and C-S stretching modes at lower frequencies.
The complementarity of IR and Raman spectroscopy is particularly useful. Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum, while those that lead to a large change in polarizability are strong in the Raman spectrum. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, subtle shifts in vibrational frequencies can provide insights into the conformational state of the molecule and the nature of intermolecular interactions in the solid state.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. While this compound itself is achiral, the introduction of a stereocenter, for example, by substitution on the thiomorpholine ring, would yield chiral derivatives.
For such a chiral derivative, CD spectroscopy would measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is exquisitely sensitive to the absolute configuration and conformation of the molecule. ORD, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength.
These techniques would be indispensable for establishing the absolute stereochemistry of chiral derivatives of this compound. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a stereocenter can be assigned. Moreover, conformational changes in a chiral molecule can often be monitored by observing changes in its CD spectrum, providing a powerful tool for studying dynamic processes in solution.
Chemical Reactivity, Transformation Mechanisms, and Functionalization Strategies
Reactivity Profiles of the Thiomorpholine (B91149) Sulfur Atom
The sulfur atom in the thiomorpholine ring is a key center of reactivity, readily undergoing oxidation and participating in the formation of reactive intermediates.
Oxidation Reactions: Sulfoxides and Sulfones
The sulfur atom of the thiomorpholine ring in 4-(pyridin-4-yl)thiomorpholine is susceptible to oxidation, a common reaction for thioethers. This property is noted in related compounds like 4-(4-nitrophenyl)thiomorpholine, where the sulfur is considered a "metabolically soft spot" due to its easy oxidation. mdpi.com The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidizing agent and reaction conditions.
A variety of oxidizing agents can be employed for the selective oxidation of sulfides. organic-chemistry.org For the conversion to sulfoxides, mild oxidants are typically used. Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and temperature can achieve high selectivity. For the synthesis of sulfones, stronger oxidizing agents or harsher reaction conditions are generally required. One-pot syntheses of aryl 1,4-thiomorpholine 1,1-dioxides have been developed via the double 1,4-addition of in situ reduced nitroarenes to divinyl sulfones. researchgate.net
The enzymatic oxidation of thiomorpholine to its sulfoxide has also been observed, for example, by cytochrome P450. nih.gov This highlights the biological relevance of this transformation.
Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Conversion
| Oxidizing Agent | Typical Product | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic, controlled stoichiometry and temperature |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric, dependent on equivalents used |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Versatile, pH-dependent selectivity |
Sulfonium (B1226848) Ylide Formation and Transformations
The sulfur atom in this compound can be alkylated to form a sulfonium salt. Subsequent deprotonation of a carbon atom adjacent to the positively charged sulfur generates a sulfonium ylide. mdpi.combaranlab.org These ylides are versatile reactive intermediates in organic synthesis, most notably in the Corey-Chaykovsky reaction for the formation of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the ylide on an electrophilic center, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the product and regenerate the sulfide. mdpi.com Chiral thiomorpholine derivatives have been used to generate chiral sulfonium ylides for asymmetric epoxidation reactions. mdpi.com
The stability and reactivity of the sulfonium ylide are influenced by the substituents on the sulfur atom and the ylidic carbon. nih.gov While specific studies on sulfonium ylide formation from this compound are not prevalent in the literature, its structural similarity to other reactive thiomorpholines suggests it would readily form such intermediates.
Desulfurization Reactions and Ring Transformations
Desulfurization of the thiomorpholine ring, while a plausible transformation, is not a commonly reported reaction for this specific class of compounds under typical laboratory conditions. Such reactions often require harsh reagents like Raney nickel.
Ring transformation reactions, where the thiomorpholine ring is converted into another heterocyclic system, are also conceivable but likely require specific reaction conditions and reagents that can induce ring-opening followed by recyclization. For instance, novel ring transformations of pyrimidine (B1678525) systems have been developed, suggesting that heterocyclic conversions are a viable synthetic strategy. clockss.org While direct evidence for this compound is lacking, the principles of heterocyclic chemistry allow for the possibility of such transformations.
Reactivity of the Pyridine (B92270) Nitrogen Atom and Pyridine Ring System
The pyridine ring in this compound introduces another dimension of reactivity, primarily centered around the basicity and nucleophilicity of the pyridine nitrogen atom.
Protonation, Quaternization, and Salt Formation
The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base, capable of being protonated by acids to form pyridinium (B92312) salts. The basicity of pyridine (pKa of the conjugate acid is approximately 5.25) is a well-established property. wikipedia.org
Furthermore, the nucleophilic pyridine nitrogen can react with electrophiles, such as alkyl halides, to undergo N-alkylation, a process known as quaternization. rsc.orgrsc.org This reaction results in the formation of quaternary pyridinium salts. nih.gov The rate and efficiency of quaternization can be influenced by the nature of the alkyl halide and the solvent. researchgate.net The formation of pyridinium ylides can also be achieved from these salts, which are useful intermediates in the synthesis of various heterocyclic compounds. organic-chemistry.org The synthesis of N-amino pyridinium salts is also a known transformation, typically achieved by reacting the pyridine derivative with an electrophilic aminating agent. nih.gov
Table 2: Examples of Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Alkylating Agent | Solvent | Product |
| Pyridine | 1-Bromoalkanes (C8-C20) | Ethanol | N-Alkylpyridinium bromides |
| Poly(4-vinyl pyridine) | Ethyl, n-butyl, n-hexyl iodides | Sulpholane | Poly(N-alkyl-4-vinylpyridinium iodide) |
| 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine | Lipophilic alkyl bromides | Acetonitrile (B52724) | Quaternized dihydropyridine (B1217469) derivative |
Metal Coordination Chemistry and Ligand Properties
The pyridine nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as a ligand in coordination complexes. researchgate.net Pyridine and its derivatives are common ligands in transition metal chemistry, forming a wide variety of complexes with different geometries and oxidation states. wikipedia.org The coordination can significantly alter the electronic properties and reactivity of both the ligand and the metal.
Additionally, the thiomorpholine nitrogen can also participate in metal coordination, as demonstrated by the formation of silver-based coordination polymers with thiomorpholine-4-carbonitrile. bg.ac.rs Therefore, this compound has the potential to act as a monodentate ligand through either the pyridine or the thiomorpholine nitrogen, or potentially as a bridging ligand connecting two metal centers. The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions. The steric and electronic properties of the pyridyl and thiomorpholinyl groups will influence the stability and structure of the resulting metal complexes.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is notoriously challenging. The pyridine ring is a π-deficient system, meaning it has lower electron density than benzene, which deactivates it towards attack by electrophiles. This deactivation is caused by the electron-withdrawing inductive effect of the ring's nitrogen atom. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iq
However, in this compound, the thiomorpholine group is connected to the C-4 position of the pyridine ring via its nitrogen atom. This substituent acts as a dialkylamino group, which is a powerful activating group due to the ability of its nitrogen lone pair to donate electron density into the ring through resonance (+R effect). This electron-donating effect counteracts the inherent deactivation of the pyridine ring.
The activating thiomorpholinyl group directs electrophilic attack to the positions ortho to itself, which are the C-3 and C-5 positions. The resonance structures of the sigma complex (the intermediate formed during electrophilic attack) show that attack at the C-3 or C-5 position allows the positive charge to be delocalized onto the thiomorpholine nitrogen, providing significant stabilization. Attack at the C-2 or C-6 position would lead to a less stable intermediate. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur selectively at the C-3 and C-5 positions, provided that reaction conditions can overcome the residual deactivation of the ring.
Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Reactivity | Expected Major Product(s) |
| Halogenation | Br₂, FeBr₃ | Moderate; requires forcing conditions | 3-Bromo-4-(thiomorpholin-4-yl)pyridine |
| Nitration | HNO₃, H₂SO₄ | Low; risk of N-oxidation | 3-Nitro-4-(thiomorpholin-4-yl)pyridine |
| Sulfonation | Fuming H₂SO₄ | Low; likely requires high temperatures | 4-(Thiomorpholin-4-yl)pyridine-3-sulfonic acid |
| Friedel-Crafts | RCOCl, AlCl₃ | Very Low / Unreactive | No reaction expected due to Lewis acid complexation with pyridine N |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic Aromatic Substitution (SNAr) on pyridine rings typically requires two features: a good leaving group (such as a halide) and activation by electron-withdrawing groups (EWGs). youtube.comsci-hub.se The pyridine nitrogen itself provides some activation for attack at the C-2 and C-4 positions, but this is often insufficient for facile substitution.
In a hypothetical derivative of this compound that contains a leaving group, such as 2-chloro-4-(thiomorpholin-4-yl)pyridine, the SNAr reaction would be disfavored. The thiomorpholine group is electron-donating, which deactivates the ring towards nucleophilic attack by increasing electron density.
However, the pyridine ring can be rendered susceptible to SNAr through specific activation strategies. One primary method is the formation of a pyridinium salt. Alkylation of the pyridine ring nitrogen atom creates a positive charge, which strongly activates the ring, particularly at the C-2 and C-4 positions, for attack by nucleophiles. nih.gov If a leaving group is present at one of these positions, substitution can proceed readily. For instance, treatment of a 2-halo-4-(thiomorpholin-4-yl)pyridine with an alkylating agent would form a pyridinium salt, making the 2-position highly electrophilic and amenable to substitution by a wide range of nucleophiles.
Table 2: Feasibility of Nucleophilic Aromatic Substitution on 4-(Thiomorpholinyl)pyridine Derivatives
| Substrate | Activating Feature | Leaving Group (LG) | Reactivity with Nucleophiles |
| 2-Halo-4-(thiomorpholinyl)pyridine | None (deactivated by thiomorpholine) | Cl, Br | Very Low |
| 2-Halo-5-nitro-4-(thiomorpholinyl)pyridine | Nitro group (EWG) | Cl, Br | Moderate to High |
| 1-Alkyl-2-halo-4-(thiomorpholinyl)pyridinium salt | Pyridinium ion (strong EWG) | Cl, Br | High |
Reactivity at the Thiomorpholine Nitrogen Atom
The nitrogen atom within the thiomorpholine ring of this compound is a tertiary amine, as it is bonded to two carbon atoms within the saturated ring and to the C-4 carbon of the pyridine ring.
Acylation, Alkylation, and Sulfonylation Reactions
This tertiary nitrogen is generally not amenable to further functionalization through common acylation, alkylation, or sulfonylation reactions. These transformations typically require a primary or secondary amine that possesses at least one proton on the nitrogen atom, which is lost during the reaction. Since the tertiary thiomorpholine nitrogen has no protons, it cannot undergo these reactions via the standard mechanisms.
Furthermore, the lone pair of electrons on the thiomorpholine nitrogen is partially delocalized into the electron-poor pyridine ring. This resonance interaction reduces the nitrogen's nucleophilicity and basicity compared to a typical aliphatic tertiary amine. Consequently, it shows very limited reactivity towards electrophiles. While quaternization of the pyridine nitrogen is possible (as discussed in section 4.2.4), quaternization of the already-substituted and less-nucleophilic thiomorpholine nitrogen is highly unlikely.
Table 3: Reactivity of the Thiomorpholine Nitrogen with Common Electrophiles
| Reaction Type | Reagent | Expected Reactivity | Rationale |
| Acylation | Acetyl Chloride | Unreactive | Tertiary amine, no proton to lose. |
| Alkylation | Methyl Iodide | Unreactive | Tertiary amine, low nucleophilicity. |
| Sulfonylation | Tosyl Chloride | Unreactive | Tertiary amine, no proton to lose. |
Ring-Opening and Ring-Closing Reactions of the Thiomorpholine Moiety
The thiomorpholine ring is a stable, saturated six-membered heterocycle. The carbon-nitrogen and carbon-sulfur bonds that constitute the ring are thermodynamically stable and not prone to cleavage under typical synthetic conditions. Therefore, ring-opening reactions of the this compound moiety are not a common or facile transformation and would require harsh, high-energy conditions or specialized reagents designed to cleave C-N or C-S bonds.
Conversely, ring-closing reactions represent the synthetic routes used to construct the N-aryl thiomorpholine scaffold. Several established methods can be employed for this purpose. A prevalent strategy involves the double Michael addition of a primary aromatic amine to an activated vinyl acceptor. For the synthesis of this compound or its derivatives, this would typically involve the reaction of 4-aminopyridine (B3432731) with divinyl sulfone, often under acid catalysis. researchgate.net Another classical approach is the double alkylation of an amine with a 1,2-bifunctional electrophile, such as reacting 4-aminopyridine with bis(2-chloroethyl) sulfide.
Table 4: General Transformations Involving the Thiomorpholine Ring Structure
| Transformation | General Method | Starting Materials Example | Product |
| Ring-Closing | Double Michael Addition | 4-Aminopyridine + Divinyl Sulfone | This compound-1,1-dioxide |
| Ring-Closing | Double Alkylation | 4-Aminopyridine + Bis(2-chloroethyl) sulfide | This compound |
| Ring-Opening | Not applicable | This compound | Decomposition under harsh conditions |
Derivatization Strategies for Combinatorial Library Synthesis and Analog Exploration
The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and analog exploration. Derivatization can be achieved either by building up the molecule from diverse starting materials or by functionalizing the pre-formed scaffold.
Parallel Synthesis and High-Throughput Functionalization
Parallel synthesis provides an efficient route to a library of analogs. A common strategy involves reacting a common core intermediate with a diverse set of building blocks. Given the robust nature of SNAr reactions on activated halo-pyridines, a library of this compound analogs could be generated by reacting an activated pyridine core, such as 4-chloro-3-nitropyridine, with a collection of different substituted thiomorpholines in a parallel format. Each reaction vessel would contain the common pyridine core and a unique thiomorpholine derivative, allowing for the rapid synthesis of a library with diversity centered on the thiomorpholine moiety.
Alternatively, a library can be generated by functionalizing the parent this compound scaffold. As established in section 4.2.3, the C-3 and C-5 positions of the pyridine ring are the most reactive sites for electrophilic substitution. A high-throughput approach could involve distributing the parent compound into an array of reactors (e.g., a 96-well plate) and then treating each well with a different electrophilic reagent (e.g., a diverse set of sulfonyl chlorides, acyl chlorides under Friedel-Crafts-like conditions if feasible, or halogenating agents). This would yield a library of analogs with diverse substituents at the 3- and/or 5-positions of the pyridine ring. Automated liquid handlers and parallel purification systems can streamline this process, enabling the efficient exploration of the chemical space around the core scaffold.
Table 5: Example of a Parallel Synthesis Scheme for Analog Generation
| Common Reagent | Library of Diverse Reagents (Examples) | Reaction Type | Library Output |
| 4-Chloro-3-nitropyridine | Thiomorpholine, 2-Methylthiomorpholine, 2,6-Dimethylthiomorpholine, etc. | SNAr | Diversity at the thiomorpholine ring |
| This compound | N-Bromosuccinimide, N-Chlorosuccinimide, Acetyl chloride, Benzoyl chloride | Electrophilic Aromatic Substitution | Diversity at the C-3/C-5 positions of the pyridine ring |
Click Chemistry and Bioorthogonal Reactions
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the direct participation of This compound in click chemistry or bioorthogonal reactions. While the foundational principles of these powerful ligation techniques are well-established for a wide array of molecular scaffolds, their application to this particular heterocyclic compound has not been documented in publicly available research.
Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, encompasses reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These methods are widely employed for the modular synthesis of complex molecules and for bioconjugation. mdpi.com Similarly, bioorthogonal chemistry refers to a class of click reactions that can be performed in living systems without interfering with native biochemical processes, enabling the study of biomolecules in their natural environment. wikipedia.org
The thiomorpholine and pyridine moieties, which constitute the core structure of This compound , are prevalent in medicinal chemistry and have been incorporated into various bioactive molecules. jchemrev.com The thiomorpholine scaffold, for instance, is a key component in several pharmaceuticals, and its synthesis can be achieved through methods that align with click chemistry principles, such as thiol-ene reactions. nih.govacs.org Research has also demonstrated the synthesis of morpholine-fused triazoles utilizing click chemistry, indicating that the core saturated heterocycle is compatible with such transformations. nih.gov
Furthermore, the pyridine ring can be functionalized for bioconjugation purposes. For example, pyridyl disulfide groups are used to create reduction-sensitive linkers for the controlled release of molecules within cellular environments, a strategy often employed in bioorthogonal applications. nih.govnih.gov
Computational and Theoretical Chemistry Studies: Elucidating Structure, Reactivity, and Interactions
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of moderate size. These calculations can predict a wide range of molecular properties by solving approximations of the Schrödinger equation.
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 4-(Pyridin-4-yl)thiomorpholine, which contains a six-membered thiomorpholine (B91149) ring, conformational analysis is crucial for identifying different stable spatial arrangements (conformers) and their relative energies.
The thiomorpholine ring is expected to adopt a low-energy chair conformation to minimize steric and torsional strain. The substituent on the nitrogen atom—in this case, the pyridin-4-yl group—can occupy either an axial or an equatorial position. DFT calculations can determine the energy difference between these conformers.
In a study on the analogous compound 4-(4-nitrophenyl)thiomorpholine, DFT calculations were performed to gain insight into the preferred conformation of the free molecule. mdpi.com The results showed that the thiomorpholine ring adopts a chair conformation. mdpi.comresearchgate.net Interestingly, the orientation of the substituent group was found to differ between the computationally optimized structure (gas phase) and the experimentally determined crystal structure (solid state). In the DFT-optimized structure, the 4-nitrophenyl group occupied a quasi-equatorial position, whereas in the crystal, it was found in a quasi-axial position. mdpi.com This difference highlights the influence of intermolecular interactions and crystal packing effects in the solid state on molecular conformation. mdpi.com
Table 1: Comparison of Selected Geometric Parameters for 4-(4-nitrophenyl)thiomorpholine from X-ray Crystallography and DFT Calculations
| Parameter | X-ray Data (Å or °) | DFT Calculation (Å or °) |
|---|---|---|
| C6–S1–C2 | 99.56 | 96.49 |
| C5–N4–C3 | 111.49 | 114.28 |
| C7–N4 | 1.3804 | 1.390 |
| C5–N4–C7–C12 | –21.08 | 41.71 |
Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine, an analog of this compound. researchgate.net
Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule. This is key to understanding its reactivity, polarity, and intermolecular interactions.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. rsc.org For this compound, the HOMO is likely to be localized on the electron-rich thiomorpholine and pyridine (B92270) rings, while the LUMO may be centered on the electron-deficient parts of the pyridine ring.
Charge Distribution: Quantum chemical methods can calculate the partial atomic charges on each atom. This information helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge, making it a likely site for protonation or coordination to metal ions.
Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of strong negative potential around the pyridine nitrogen.
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. mdpi.com By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can verify the structure's correctness. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching) to the observed experimental bands. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions, which correspond to the absorption of light in the UV-Visible range. redalyc.org These calculations can predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions, such as π→π* or n→π* transitions. redalyc.org
Computational methods can be used to predict the acidity (pKa) and basicity (pKb) of a molecule. For this compound, there are two primary basic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the thiomorpholine ring.
Proton Affinity (PA): This is a measure of the basicity of a molecule in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. By calculating the energies of the neutral molecule and its various protonated forms, the most likely site of protonation can be determined. DFT calculations can reliably predict which nitrogen atom is more basic. nih.gov
pKa Calculations: In solution, the acidity or basicity is influenced by solvent effects. Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to calculate pKa values in different solvents, providing insights into the molecule's behavior in a solution environment.
Molecular Dynamics Simulations and Conformational Sampling
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. A simulation can reveal the different conformations the molecule adopts, the transitions between them, and the amount of time it spends in each state. This is crucial for understanding its behavior in different environments.
Gas Phase: In the gas phase, the simulation shows the intrinsic dynamics of an isolated molecule without interference from solvent.
Solution: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent affects the molecule's conformation. The solvent can stabilize certain conformers through interactions like hydrogen bonding. The stability of a molecular complex can be assessed by monitoring properties like the Root-Mean-Square Deviation (RMSD) over the simulation time. A stable complex will generally show low and steady RMSD values. mdpi.comnih.gov This type of analysis is critical in fields like drug design, where understanding how a molecule behaves and maintains its conformation in a biological environment is essential. nih.gov
Solvation Effects and Solvent Interaction Models
The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models are essential for predicting these effects. Solvation is typically modeled using two main approaches: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com More advanced models, like the SMD model, can provide highly accurate predictions of solvation free energies by integrating both electrostatic and non-electrostatic contributions, such as cavitation and dispersion. mdpi.com
The importance of the surrounding medium on molecular conformation is highlighted in studies of structurally related compounds. For instance, Density Functional Theory (DFT) calculations on 4-(4-nitrophenyl)thiomorpholine, a similar scaffold, revealed that the molecule's preferred conformation differs between the gas phase (as calculated by DFT) and the solid state (as determined by X-ray crystallography). mdpi.com In the DFT-calculated structure, the 4-nitrophenyl group occupied a quasi-equatorial position, whereas it was found in a quasi-axial position in the crystal. mdpi.com This discrepancy underscores the significant influence of intermolecular interactions within the crystal lattice, which mimic the polarizing and constraining effects a solvent can exert. Such computational studies are crucial for understanding how the conformation of this compound might adapt in different biological or reaction environments.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is a cornerstone for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species and energetic barriers that are often difficult to observe experimentally. rsc.org
Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the "activated complex" or transition state. wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing a saddle point on the potential energy surface. wikipedia.org
Computational methods, particularly DFT, are extensively used to locate and characterize the geometry of transition states. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. wikipedia.org This value is critical for predicting the rate of a reaction; a higher activation energy corresponds to a slower reaction. For reactions involving the this compound scaffold, such as its synthesis or subsequent functionalization, computational characterization of transition states can help optimize reaction conditions by identifying the rate-limiting step and suggesting structural modifications to lower the activation barrier. nih.govchim.itresearchgate.net
Beyond identifying a single transition state, computational approaches can map the entire reaction pathway, including all intermediates, transition states, and products. This detailed energetic landscape provides a comprehensive understanding of the reaction mechanism. acs.org For example, computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. nih.gov
In the context of catalysis, these methods are invaluable for analyzing complex catalytic cycles. DFT calculations can be used to explore catalyst activation pathways and the subsequent steps of the catalytic transformation. acs.org For instance, in a photocatalytic reaction, computational analysis can help determine whether a single electron transfer (SET) process is involved. acs.org By interfacing computational modeling with experimental data, researchers can identify key intermediates and rate-determining steps, which is crucial for the rational design of more efficient catalysts for reactions involving pyridine- and thiomorpholine-containing molecules. acs.org
Ligand-Based and Structure-Based Computational Modeling (Conceptual, Methodological Focus)
In drug discovery, the this compound scaffold can be investigated using both ligand-based and structure-based computational methods to predict its potential biological activity and guide the design of new derivatives. researchgate.netnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. rjptonline.org This method is a cornerstone of structure-based drug design, helping to elucidate the structural basis of molecular recognition. nih.gov
The docking process involves several key steps:
Preparation of Target and Ligand: The three-dimensional structure of the target protein is obtained, often from the Protein Data Bank (PDB). sums.ac.ir The ligand structure, in this case, this compound, is generated and optimized for its geometry and charge distribution.
Binding Site Definition: A specific region on the target protein, known as the binding site or active site, is defined for the docking simulation. This is often based on the location of a known co-crystallized ligand. sums.ac.ir
Conformational Sampling: A docking algorithm systematically explores various conformations of the ligand within the defined binding site, searching for the most favorable binding poses.
Scoring and Ranking: The generated poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjptonline.org Poses with lower scores (more negative) are predicted to have higher binding affinity. researchgate.net The results allow for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target. rjptonline.orgsums.ac.ir
| Ligand | Target Protein (Conceptual) | Docking Score (kcal/mol) | Key Interacting Residues (Conceptual) | Interaction Type (Conceptual) |
| This compound | Kinase A (e.g., PDB: 2SRC) | -7.5 | ASP168 | Hydrogen Bond (with Pyridine-N) |
| PHE102, LEU83 | Hydrophobic Interaction (with Thiomorpholine) | |||
| TYR104 | π-π Stacking (with Pyridine ring) | |||
| Derivative A | Protease B (e.g., PDB: 7ZUN) | -8.2 | GLU121 | Hydrogen Bond |
| VAL45 | Hydrophobic Interaction |
This table presents conceptual data to illustrate typical outputs from a molecular docking study. The scores and interactions are not based on experimental results for this compound.
Pharmacophore modeling is a powerful ligand-based and structure-based method used in drug design. nih.gov A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity. fiveable.me
There are two primary approaches to generating a pharmacophore model:
Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement. nih.govmdpi.com
Structure-Based Modeling: When the 3D structure of the target is available, the binding site can be analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) that are complementary to a potential ligand. fiveable.mebiointerfaceresearch.com
For a molecule like this compound, a pharmacophore model would typically map features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These models serve as 3D queries to screen large compound databases for new molecules that possess the required features, potentially leading to the discovery of novel hits with similar biological activity. nih.gov
| Pharmacophoric Feature | Description | Potential Contribution from this compound |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically N or O) that can accept a hydrogen bond. | The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. |
| Hydrophobic (HY) / Hydrophobic Aromatic (HY/Aro) | A nonpolar region of the molecule that can engage in hydrophobic interactions. | The thiomorpholine ring provides a nonpolar, aliphatic scaffold. The pyridine ring contributes an aromatic hydrophobic character. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The pyridine ring serves as a key aromatic feature, capable of engaging in π-π stacking or cation-π interactions. |
Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools fundamental to modern drug discovery and chemical research. For a compound such as this compound, the development of such models, while not extensively documented in public literature, would follow a systematic and rigorous process designed to predict biological activity or physicochemical properties based on its molecular structure.
The development of a QSAR or QSPR model begins with the compilation of a dataset of compounds that are structurally related to this compound and have experimentally determined values for the activity or property of interest. The predictive power of the model is contingent on the quality and diversity of this dataset.
Model Development:
The core of model development involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).
3D descriptors: Requiring the 3D conformation of the molecule (e.g., molecular shape, surface area).
Once a comprehensive set of descriptors is calculated for all compounds in the dataset, a mathematical equation is generated to correlate these descriptors with the observed activity or property. Various statistical methods can be employed for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model that is both predictive and interpretable.
Model Validation:
A crucial phase in the development of a robust QSAR/QSPR model is its validation. This process ensures that the model is not a result of a chance correlation and can accurately predict the activity or property of new, untested compounds. Validation is typically performed through:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-n-out) are used to assess the model's predictive ability on subsets of the training data.
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development.
The statistical quality of the model is evaluated using various metrics, which are outlined in the table below.
| Validation Parameter | Description |
| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Cross-validated R² (Q²) | A measure of the model's predictive ability, determined through internal cross-validation. |
| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). |
| External R² (R²ext) | The coefficient of determination calculated for the external test set. |
For a compound like this compound, a validated QSAR model could be instrumental in predicting its potential biological activities, such as kinase inhibition or antimicrobial effects, by comparing its structural features to those of known active compounds. Similarly, a QSPR model could predict key physicochemical properties like solubility or lipophilicity, which are crucial for drug development. The development of non-linear QSAR models, for instance using gene expression programming, has also shown promise for classes of compounds containing pyridine moieties, potentially offering more accurate predictions than linear methods. nih.govresearchgate.net
Cheminformatics and Data Mining for Related Chemical Scaffolds
Cheminformatics and data mining are powerful computational disciplines used to analyze large datasets of chemical information, enabling the identification of trends, patterns, and relationships between chemical structures and their biological or physical properties. For scaffolds related to this compound, namely the thiomorpholine and pyridine rings, these techniques are invaluable for guiding the design and discovery of novel compounds with desired characteristics.
The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. jchemrev.comresearchgate.net Data mining of chemical databases for thiomorpholine-containing structures can reveal key insights into their structure-activity relationships (SAR). For instance, analyzing a collection of thiomorpholine derivatives with known antioxidant and hypolipidemic activity can help identify common structural features responsible for these effects. nih.gov This information can then be used to design new analogs of this compound with potentially enhanced therapeutic properties.
The process of cheminformatics and data mining for scaffolds related to this compound typically involves several key steps, as detailed in the table below.
| Step | Description |
| Data Collection | Assembling a dataset of compounds containing the thiomorpholine or pyridine scaffold from various sources such as chemical databases (e.g., PubChem, ChEMBL) and scientific literature. |
| Descriptor Calculation | Computing a wide range of molecular descriptors for each compound in the dataset to numerically represent their structural and physicochemical properties. |
| Similarity Searching | Identifying compounds with similar structural features to a query molecule (e.g., this compound) to explore the chemical space around it. |
| Clustering and Classification | Grouping compounds based on their structural similarity or property profiles to identify distinct chemical classes and their associated activities. |
| SAR Analysis | Identifying the relationships between structural modifications and the resulting changes in biological activity or properties. |
| Predictive Modeling | Building computational models (including QSAR/QSPR) to predict the properties of novel, un-synthesized compounds based on the patterns learned from the data. |
Through these approaches, researchers can systematically explore the chemical space around the this compound scaffold, prioritize the synthesis of new derivatives with a higher probability of success, and accelerate the drug discovery process. The structural characterization of related compounds, such as 4-(4-nitrophenyl)thiomorpholine, provides valuable data points that can be integrated into these computational studies to refine models and enhance their predictive accuracy. mdpi.comresearchgate.net
Structure Activity Relationship Sar Investigations and Rational Ligand Design Pre Clinical, Methodological Focus
Deconstruction of the 4-(Pyridin-4-yl)thiomorpholine Scaffold for SAR Elucidation
The thiomorpholine (B91149) ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, plays a multifaceted role in the molecular recognition of this compound and its derivatives. Its contribution can be attributed to several key factors:
Conformational Flexibility and Rigidity: The thiomorpholine ring typically adopts a chair conformation, which provides a degree of conformational rigidity to the molecule. This pre-organization can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding. The puckered nature of the ring also allows for the precise spatial positioning of substituents.
Hydrophobic and Lipophilic Interactions: The presence of the sulfur atom and the methylene (B1212753) groups in the thiomorpholine ring contributes to its lipophilic character. This allows it to engage in favorable hydrophobic interactions with nonpolar pockets within a biological target's binding site. The replacement of an oxygen atom (as in morpholine) with a sulfur atom generally increases lipophilicity, which can influence cell permeability and binding affinity.
Hydrogen Bonding Capabilities: While the sulfur atom in the thiomorpholine ring is a weak hydrogen bond acceptor, the nitrogen atom can act as a hydrogen bond acceptor, particularly when it is not protonated. This allows for the formation of crucial hydrogen bonds with donor groups in the target protein, such as the backbone amide protons or the side chains of amino acids like asparagine and glutamine.
Metabolic Stability: The thiomorpholine ring can influence the metabolic stability of a compound. The sulfur atom can be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can in turn affect the compound's pharmacokinetic profile and biological activity.
The importance of the thiomorpholine ring is often highlighted in SAR studies where it is compared to its oxygen-containing counterpart, morpholine (B109124), or to acyclic analogues. For instance, in a series of kinase inhibitors, the substitution of a morpholine ring with a thiomorpholine ring has been shown to modulate potency and selectivity.
Table 1: Hypothetical SAR Data Illustrating the Contribution of the Thiomorpholine Ring
| Compound ID | R Group | Ring Moiety | Target Binding Affinity (IC₅₀, nM) |
| 1a | H | Thiomorpholine | 50 |
| 1b | H | Morpholine | 150 |
| 1c | H | Piperidine | 500 |
| 1d | H | N,N-diethylamino | >1000 |
This table is a hypothetical representation to illustrate SAR principles.
The pyridine (B92270) moiety of this compound is a key aromatic component that significantly influences the compound's electronic properties, solubility, and its ability to engage in specific interactions with biological targets.
Aromatic and π-π Interactions: The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site of a target protein. These interactions can be a major driving force for binding affinity.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. This feature is often exploited in drug design to form a hydrogen bond with a donor group in the target, which can be critical for anchoring the ligand in the correct orientation for optimal binding.
Ionization and Salt Bridge Formation: The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows it to be protonated at physiological pH. The resulting pyridinium (B92312) ion can then form a salt bridge with a negatively charged amino acid residue, such as aspartate or glutamate, in the target's binding site. This ionic interaction can contribute significantly to the binding energy.
Vector for Substituent Placement: The pyridine ring serves as a scaffold for introducing various substituents at different positions (ortho, meta, and para to the thiomorpholine linkage). The nature and position of these substituents can have a profound impact on the compound's activity by influencing its steric and electronic properties, as well as providing additional points of interaction with the target. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the pyridine nitrogen and its hydrogen bonding capabilities.
SAR studies on related scaffolds have demonstrated that even minor changes to the substitution pattern on the pyridine ring can lead to significant changes in biological activity.
Table 2: Hypothetical SAR Data for Pyridine Moiety Substitutions
| Compound ID | Pyridine Substitution | Target Binding Affinity (IC₅₀, nM) |
| 2a | Unsubstituted | 50 |
| 2b | 2-Methyl | 25 |
| 2c | 3-Methoxy | 80 |
| 2d | 2-Chloro | 120 |
| 2e | 3-Amino | 15 |
This table is a hypothetical representation to illustrate SAR principles.
Pharmacophore Identification and Mapping for Target Interactions
Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. For this compound and its derivatives, pharmacophore models can be developed based on the structures of known active compounds or through the analysis of the ligand-target complex.
A typical pharmacophore model for a derivative of this compound would likely include the following features:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. Depending on the target, the nitrogen and sulfur atoms of the thiomorpholine ring could also contribute as weaker hydrogen bond acceptors.
Hydrogen Bond Donors: While the parent scaffold does not have a hydrogen bond donor, derivatives with substituents on the pyridine ring or the thiomorpholine ring could incorporate this feature. For example, an amino or hydroxyl group on the pyridine ring could act as a hydrogen bond donor.
Lipophilic/Hydrophobic Pockets: The thiomorpholine ring and any nonpolar substituents on the pyridine ring would be represented by hydrophobic features in the pharmacophore model, indicating regions of the molecule that interact with lipophilic pockets in the target's binding site.
Aromatic Interactions: The pyridine ring is a key aromatic feature that can engage in π-π stacking or other aromatic interactions. This is represented as an aromatic ring feature in the pharmacophore model.
Positive Ionizable Feature: At physiological pH, the pyridine nitrogen can be protonated, giving it a positive charge. This can be represented as a positive ionizable feature, which is important for forming salt bridges with negatively charged residues in the target.
By mapping a series of active and inactive compounds onto a hypothetical pharmacophore model, researchers can validate the model and use it to screen virtual libraries for new compounds with the desired biological activity.
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Substructures of this compound
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. springernature.comnih.gov The substructures of this compound, namely the pyridine and thiomorpholine rings, represent valuable fragments for FBDD campaigns, particularly in the discovery of kinase inhibitors. springernature.comnih.gov
The pyridine moiety is a well-established "privileged" fragment in medicinal chemistry due to its ability to form hydrogen bonds and participate in various non-covalent interactions within protein binding sites. nih.gov Similarly, the thiomorpholine ring, a saturated heterocycle, can serve as a versatile scaffold for exploring chemical space and improving physicochemical properties. researchgate.net
In an FBDD approach, libraries of fragments containing either the pyridine or the thiomorpholine scaffold would be screened against a target of interest. Once a hit is identified, techniques such as fragment growing, linking, or merging are employed to elaborate the initial fragment into a more potent lead compound. For example, a pyridine-containing fragment that binds to the hinge region of a kinase could be "grown" by adding a thiomorpholine-containing side chain to pick up additional interactions in a nearby pocket.
The table below illustrates a hypothetical FBDD workflow starting with substructures of this compound.
| FBDD Stage | Fragment/Compound | Rationale |
| Fragment Screening | 4-aminopyridine (B3432731) | The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. |
| Thiomorpholine | Provides a 3D scaffold that can be functionalized to explore different vectors of chemical space. | |
| Fragment Growing | 4-amino-3-methylpyridine | A methyl group is added to probe a hydrophobic pocket adjacent to the initial pyridine binding site. |
| Fragment Linking | Linking of a pyridine fragment and a thiomorpholine fragment that bind in adjacent pockets | A linker is designed to connect the two fragments, resulting in a higher affinity compound. |
| Lead Compound | This compound | The final compound combines the key interacting elements of the initial fragments. |
Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Optimization
In the process of optimizing analogs of this compound, ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics used to guide the selection of the most promising compounds. nih.govsciforschenonline.org These metrics help to ensure that increases in potency are not achieved at the expense of undesirable physicochemical properties, such as excessive molecular weight or lipophilicity. sciforschenonline.org
Ligand efficiency is a measure of the binding energy per heavy atom of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.
Lipophilic efficiency (LipE), also known as ligand-lipophilicity efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orgresearchoutreach.org It is calculated as pIC50 minus logP. wikipedia.orgresearchoutreach.org High LipE values (typically > 5) are sought after, as they suggest that the compound's potency is not solely driven by non-specific hydrophobic interactions, which can often lead to off-target effects and poor pharmacokinetic properties. sciforschenonline.org
The table below provides a hypothetical example of how these metrics would be used to evaluate a series of this compound analogs.
| Analog | pIC50 | Number of Heavy Atoms | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Parent Compound | 6.5 | 13 | 1.8 | 0.50 | 4.7 |
| Analog 1 | 7.2 | 15 | 2.5 | 0.48 | 4.7 |
| Analog 2 | 7.8 | 14 | 2.1 | 0.56 | 5.7 |
| Analog 3 | 8.5 | 20 | 4.0 | 0.43 | 4.5 |
In this example, Analog 2 would be considered the most promising for further development. Although it is not the most potent, it has the highest ligand efficiency and a significantly improved lipophilic efficiency compared to the parent compound and the other analogs. This indicates a more optimal balance of potency and physicochemical properties, which is a key goal in modern drug discovery. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models: Methodological Focus
Enzyme Inhibition and Activation Mechanism Studies
Should 4-(Pyridin-4-yl)thiomorpholine be identified as a modulator of enzymatic activity, a detailed kinetic analysis would be imperative to understand the precise mechanism of this modulation.
The initial assessment of enzyme inhibition or activation often involves determining the effect of the compound on the reaction velocity at various substrate concentrations. The data are typically analyzed using the Michaelis-Menten equation , which describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.
Changes in Vmax and Km in the presence of an inhibitor can provide preliminary insights into the mechanism of inhibition. For a more definitive determination, graphical methods are employed. The Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) and the Dixon plot (a plot of 1/V₀ vs. inhibitor concentration [I] at different fixed substrate concentrations) are classical methods used to distinguish between different types of reversible inhibition. For instance, in competitive inhibition, a Dixon plot will show intersecting lines to the left of the y-axis, at a point that gives the negative value of the inhibition constant (Ki).
A hypothetical kinetic analysis of this compound's effect on a target enzyme could yield the following data:
| Substrate Conc. (µM) | Initial Velocity (nmol/min) - No Inhibitor | Initial Velocity (nmol/min) - With this compound |
| 5 | 25.0 | 16.7 |
| 10 | 40.0 | 28.6 |
| 20 | 57.1 | 44.4 |
| 40 | 72.7 | 61.5 |
| 80 | 88.9 | 80.0 |
| This is a hypothetical data table for illustrative purposes. |
A critical distinction in enzyme inhibition studies is whether the inhibition is reversible or irreversible . Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dialysis, restoring enzyme activity. Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity.
Experiments to distinguish between these two mechanisms often involve pre-incubating the enzyme with the inhibitor and then measuring the recovery of enzyme activity after extensive dilution or dialysis. If activity is not restored, the inhibition is likely irreversible. Further studies might involve mass spectrometry to identify the specific amino acid residue modified by the inhibitor.
Compounds can also modulate enzyme activity by binding to a site distinct from the active site, known as an allosteric site . This binding induces a conformational change in the enzyme that alters its catalytic efficiency or substrate affinity. Allosteric modulators can be inhibitors or activators.
Investigating allosteric modulation involves demonstrating that the compound's binding is non-competitive with the substrate and that it can affect the enzyme's kinetics in a manner consistent with allosteric regulation. This can be observed in kinetic plots and further confirmed by biophysical methods that detect conformational changes upon ligand binding.
Receptor Binding Assays and Ligand-Target Interaction Profiling
If this compound is hypothesized to act via a receptor, a series of binding assays would be conducted to determine its affinity and selectivity for the target receptor.
Radioligand binding assays are a highly sensitive and quantitative method for characterizing receptor-ligand interactions. These assays use a radioactively labeled ligand (radioligand) that is known to bind to the target receptor.
In a saturation binding assay , increasing concentrations of the radioligand are incubated with a preparation of the receptor (e.g., cell membranes) until equilibrium is reached. The amount of bound radioligand is then measured, allowing for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density.
To determine the affinity of an unlabeled compound like this compound, competitive binding assays are performed. In these experiments, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, displacing it in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. The inhibition constant (Ki) for the test compound can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
A hypothetical competitive binding assay for this compound against a specific receptor might generate the following data:
| Log [this compound] (M) | % Specific Binding |
| -9 | 98.2 |
| -8 | 85.1 |
| -7 | 50.3 |
| -6 | 15.6 |
| -5 | 2.1 |
| This is a hypothetical data table for illustrative purposes. |
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, real-time, label-free technologies for studying biomolecular interactions. These techniques can provide detailed kinetic information about the binding of a ligand to its target, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated as the ratio of kd/ka.
In a typical SPR or BLI experiment, the target protein (e.g., a receptor) is immobilized on a sensor chip. A solution containing the analyte (e.g., this compound) is then flowed over the sensor surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the binding and dissociation phases of the interaction, the kinetic parameters can be determined. These techniques are invaluable for confirming direct binding and for providing a more dynamic picture of the ligand-target interaction compared to endpoint assays like radioligand binding.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. iaanalysis.comnih.gov This method allows for a complete thermodynamic characterization of the binding between a small molecule, such as this compound, and its target protein in a single experiment. whiterose.ac.uk By titrating the compound into a solution containing the target protein, ITC measures the heat released (exothermic) or absorbed (endothermic) upon binding. nih.gov
The data generated yields the binding affinity (dissociation constant, KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. whiterose.ac.uk These thermodynamic parameters provide deep insights into the nature of the binding forces driving the interaction. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, whereas a favorable entropic contribution may indicate the displacement of water molecules from the binding interface.
A hypothetical ITC experiment for this compound would involve titrating a concentrated solution of the compound into a sample cell containing its purified target protein. The resulting data, a plot of heat change versus molar ratio, would be fitted to a binding model to extract the thermodynamic parameters.
Table 1: Representative Thermodynamic Data Obtainable from an ITC Experiment
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Stoichiometry (n) | Number of ligand molecules binding to one protein molecule. | 1.05 |
| Dissociation Constant (KD) | Measure of binding affinity (lower value indicates stronger binding). | 50 nM |
| Enthalpy Change (ΔH) | Heat released or absorbed upon binding (kcal/mol). | -12.5 |
| Entropy Change (TΔS) | Change in disorder upon binding (kcal/mol). | -2.4 |
| Gibbs Free Energy (ΔG) | Overall binding energy (kcal/mol), calculated from ΔH and TΔS. | -10.1 |
This table represents typical data derived from ITC analysis and is for illustrative purposes only, as specific experimental data for this compound is not currently available.
Cell-Based Functional Assay Methodologies for Target Engagement
To understand how this compound affects its target within a biological context, cell-based functional assays are indispensable. These assays move beyond the direct binding measurements of purified components to assess the compound's ability to modulate the target's activity inside living cells.
Reporter Gene Assays for Receptor Activation
Reporter gene assays are a versatile tool for monitoring the activation or inhibition of signaling pathways. If this compound targets a receptor that ultimately influences gene transcription (such as a nuclear receptor or a GPCR coupled to a transcription factor), this assay can quantify its functional effect. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in the reporter protein's activity, measured via light output or color change, serves as a proxy for the activation or inhibition of the target pathway by the compound.
Calcium Flux Assays and Other Second Messenger Readouts
Many G-protein coupled receptors (GPCRs) signal through the release of intracellular second messengers, such as calcium (Ca2+) or cyclic AMP (cAMP). biocompare.comcreative-bioarray.com Calcium flux assays are particularly common for monitoring GPCRs that couple to Gq or Gi proteins. creative-bioarray.comeurofinsdiscovery.com These assays utilize calcium-sensitive fluorescent dyes that are loaded into cells. drugtargetreview.com When a compound like this compound activates a Gq-coupled receptor, it triggers the release of Ca2+ from intracellular stores, leading to a measurable increase in fluorescence. eurofinsdiscovery.com This change in fluorescence provides a real-time, quantitative measure of receptor activation. nih.gov Assays for other second messengers, like cAMP, can similarly be used to probe the activity of compounds targeting Gs- or Gi-coupled receptors. biocompare.com
High-Content Imaging for Cellular Phenotype Analysis
High-content imaging (HCI), or high-content screening (HCS), combines automated microscopy with sophisticated image analysis to quantify the effects of a compound on cellular morphology and function. alitheagenomics.comeuropeanpharmaceuticalreview.com This powerful phenotypic approach can reveal changes in protein localization, organelle structure, or other cellular features in response to treatment with this compound. nih.govnih.gov For example, HCI could be used to monitor the translocation of a target protein from the cytoplasm to the nucleus, changes in cytoskeletal arrangement, or the induction of autophagy. nih.gov By analyzing thousands of cells, HCI provides robust, multiparametric data on the compound's cellular impact, offering clues to its mechanism of action and potential off-target effects. biorxiv.org
Protein Crystallography and Cryo-Electron Microscopy for Ligand-Bound Target Structures
Determining the three-dimensional structure of this compound bound to its target is crucial for understanding the molecular basis of its activity and for guiding further drug design efforts.
Protein X-ray Crystallography has historically been the primary method for obtaining high-resolution structural information. nih.gov This technique requires growing a high-quality crystal of the protein-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. A crystal structure would reveal the precise binding orientation of this compound, the specific amino acid residues it interacts with, and any conformational changes in the protein that occur upon binding. While no specific crystal structure for this compound is publicly documented, studies on related compounds like 4-(4-Nitrophenyl)thiomorpholine have successfully used this method to determine their solid-state structure, demonstrating the feasibility of crystallizing thiomorpholine-containing molecules. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.gov Cryo-EM involves flash-freezing purified protein-ligand complexes in a thin layer of amorphous ice and imaging them with an electron microscope. nih.govportlandpress.com Sophisticated image processing software then combines thousands of individual particle images to reconstruct a 3D model. thermofisher.comacs.org Recent advances have pushed the resolution of cryo-EM to a level where the density of small molecule ligands can be clearly visualized, making it an increasingly valuable tool for structure-based drug design. portlandpress.comthermofisher.com
Proteomic and Metabolomic Approaches for Off-Target and Pathway Analysis
Understanding the full cellular impact of this compound requires looking beyond its primary target to its effects on the broader cellular landscape.
Proteomics is the large-scale study of the entire set of proteins (the proteome) in a cell or organism. mdpi.com Mass spectrometry-based proteomic techniques can be used to identify the direct binding partners of a compound (chemical proteomics) or to quantify changes in protein expression levels across the proteome after treatment. For instance, treating cells with this compound and comparing their proteome to untreated cells could reveal up- or down-regulation of specific proteins or entire pathways, providing clues about the compound's mechanism of action and identifying potential off-targets. nih.govnih.gov
Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. nih.gov Since cellular pathways are highly interconnected, the modulation of a single protein target can lead to widespread changes in the metabolome. nih.gov By profiling these changes using techniques like mass spectrometry or NMR, metabolomics can identify the metabolic pathways affected by this compound. mdpi.comacs.org This approach can help confirm the on-target effects of the compound and uncover unexpected off-target activities or downstream consequences of target modulation. nih.gov
Advanced Applications and Multidisciplinary Integration Excluding Clinical Efficacy
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The pyridine (B92270) nitrogen and the thiomorpholine (B91149) sulfur in 4-(Pyridin-4-yl)thiomorpholine present potential coordination sites for metal centers, suggesting its utility as a ligand in catalysis. The electronic properties of the pyridine ring and the stereochemical possibilities of the thiomorpholine ring can be strategically exploited.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Although this compound is achiral, the introduction of chiral centers on the thiomorpholine ring could yield valuable chiral ligands.
Potential as a Chiral Ligand: By introducing substituents at the C2, C3, C5, or C6 positions of the thiomorpholine ring, chiral derivatives of this compound could be synthesized. These chiral ligands could then be coordinated with various transition metals (e.g., palladium, rhodium, iridium) to form catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The pyridine moiety would serve as a key binding site to the metal, while the chiral thiomorpholine scaffold would create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
| Potential Chiral Derivative | Potential Metal Complex | Potential Application in Asymmetric Synthesis |
| (2R,6S)-2,6-Dimethyl-4-(pyridin-4-yl)thiomorpholine | Palladium(II) complex | Asymmetric allylic alkylation |
| (3S)-3-Phenyl-4-(pyridin-4-yl)thiomorpholine | Rhodium(I) complex | Asymmetric hydrogenation of olefins |
| (2R)-2-tert-Butyl-4-(pyridin-4-yl)thiomorpholine | Iridium(I) complex | Asymmetric hydrosilylation of ketones |
Interactive Data Table: Potential Chiral Derivatives and Applications
Pyridine and its derivatives are known to act as organocatalysts, primarily as nucleophilic or basic catalysts. The pyridine nitrogen in this compound, with its available lone pair of electrons, suggests its potential in this domain.
Nucleophilic Catalysis: The pyridine nitrogen can act as a nucleophile to activate substrates. For example, in acylation reactions, it could function similarly to 4-(dimethylamino)pyridine (DMAP) by forming a highly reactive acylpyridinium intermediate.
Brønsted Base Catalysis: The basicity of the pyridine nitrogen could be utilized to catalyze reactions that require a mild base to deprotonate a substrate, initiating a reaction cascade.
Hydrogen Bonding Catalysis: The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor, potentially activating electrophiles in a metal-free catalytic cycle.
Integration into Materials Science and Polymer Chemistry
The unique combination of a heterocyclic aromatic ring and a flexible sulfur-containing heterocycle in this compound makes it an interesting candidate for the development of novel polymers and functional materials.
With appropriate functionalization, this compound could serve as a monomer for the synthesis of various polymers.
Vinyl-Functionalized Monomers: Introduction of a vinyl group onto the pyridine ring or the thiomorpholine ring would render the molecule polymerizable via radical, cationic, or anionic polymerization methods. This could lead to the formation of polymers with pendant this compound units.
Step-Growth Polymerization: Functionalization with two reactive groups, such as hydroxyl, amino, or carboxylic acid groups, would allow its incorporation into polyesters, polyamides, or polyurethanes through step-growth polymerization.
| Monomer Derivative | Polymerization Method | Resulting Polymer | Potential Properties |
| 4-(2-Vinylpyridin-4-yl)thiomorpholine | Radical Polymerization | Poly(4-(2-vinylpyridin-4-yl)thiomorpholine) | Metal-coordinating, redox-active |
| This compound-2,6-dicarboxylic acid | Step-Growth Polymerization (with a diol) | Polyester | Enhanced thermal stability, tunable refractive index |
Interactive Data Table: Potential Monomers and Polymer Properties
The incorporation of the this compound moiety into materials could impart them with specific and tunable properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, making this compound a potential building block for coordination polymers and MOFs. The resulting materials could exhibit interesting properties such as porosity, catalytic activity, or luminescence, with potential applications in gas storage, separation, and sensing.
Redox-Active Materials: The thiomorpholine sulfur can be reversibly oxidized to the corresponding sulfoxide (B87167) and sulfone. This redox activity could be exploited in the design of stimuli-responsive materials, where a change in the oxidation state would lead to a change in the material's properties, such as its polarity, solubility, or conformation.
Use as a Chemical Probe for Biological System Perturbation and Target Validation
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound, containing both a hydrogen bond acceptor (pyridine nitrogen) and a lipophilic thiomorpholine ring, suggests its potential as a scaffold for the development of chemical probes.
Affinity Probe Development and Proteomics Applications
The this compound scaffold serves as a foundational element in the design of chemical probes for proteomics, particularly in the realm of activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems, enabling the study of enzyme function and inhibitor screening. The pyridine component of the scaffold can act as a recognition element, directing the probe to the active sites of specific enzyme families, such as kinases, which often feature a conserved hinge-binding motif that interacts with pyridyl groups.
Researchers have developed affinity probes by functionalizing the thiomorpholine ring or by modifying the pyridine ring with a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorophore). These probes allow for the identification and enrichment of target proteins from cell lysates. Once the probe binds to its protein target, the reporter tag facilitates detection and purification for subsequent identification by mass spectrometry.
Table 1: Components of a Hypothetical Affinity Probe Based on the this compound Scaffold
| Component | Function | Example Moiety |
| Recognition Element | Binds to the target protein, often at the active site. | This compound |
| Reactive Group (Warhead) | Forms a covalent bond with a nearby residue on the target protein. | Acrylamide, Fluorophosphonate |
| Linker | Spatially separates the recognition element from the reporter tag. | Polyethylene glycol (PEG) chain |
| Reporter Tag | Enables detection and purification of the probe-protein conjugate. | Biotin, Fluorescein, Rhodamine |
This chemical proteomics approach is instrumental in target validation and drug discovery, allowing for the systematic profiling of a compound's selectivity and mechanism of action across the proteome.
Optogenetic Tools and Photoactivatable Probes
While the native this compound scaffold is not photoactive, its structure is amenable to modification for the creation of photoactivatable probes. These tools, often used in optogenetics, allow for precise spatiotemporal control over biological processes. A common strategy involves installing a photolabile caging group onto the molecule, rendering it biologically inactive. Upon irradiation with a specific wavelength of light, the caging group is cleaved, releasing the active this compound-based ligand and restoring its function at a desired time and location.
For instance, a nitrobenzyl group could be attached to the thiomorpholine nitrogen. This "caged" compound would be inert until a pulse of UV light releases the parent molecule. Such photoactivatable probes are invaluable for studying dynamic cellular events, as they can be used to manipulate protein activity with high precision, a cornerstone of modern chemical biology. The development of these sophisticated molecular tools enables researchers to dissect complex signaling pathways in living cells and organisms.
Development of PROTACs (Proteolysis-Targeting Chimeras) and Molecular Glues Featuring the Scaffold
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, and the this compound scaffold is relevant to the design of degraders like PROTACs and molecular glues.
PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound moiety can be incorporated as a ligand for a protein of interest (POI), particularly for kinases where the pyridine ring can engage in key hydrogen bonding interactions. By linking this scaffold to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or a VHL ligand, a PROTAC can be synthesized to induce the degradation of the target protein via the ubiquitin-proteasome system.
Molecular glues are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a neo-substrate, leading to the substrate's degradation. While many molecular glues have been discovered serendipitously, rational design is an emerging field. The structural features of this compound make it a candidate for inclusion in screening libraries aimed at discovering novel molecular glues. Its ability to form specific interactions could facilitate the formation of a stable ternary complex between an E3 ligase and a target protein that otherwise would not interact.
Table 2: Comparison of PROTACs and Molecular Glues
| Feature | PROTACs (Proteolysis-Targeting Chimeras) | Molecular Glues |
| Structure | Bifunctional: POI ligand + Linker + E3 ligand | Monovalent small molecule |
| Mode of Action | Induces proximity by physically linking the POI and E3 ligase | Induces or stabilizes a new protein-protein interface |
| Size (MW) | Generally larger (>700 Da) | Generally smaller (<500 Da), more drug-like |
| Design | More rational and modular design process | Often discovered serendipitously; rational design is challenging |
Supramolecular Chemistry and Self-Assembly for Advanced Architectures
The field of supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. The this compound molecule is an excellent building block for designing such architectures due to its distinct interaction sites.
The thiomorpholine ring, typically adopting a chair conformation, provides a flexible, saturated component that can engage in weaker van der Waals and C-H···π interactions. This combination of a rigid, coordinating pyridine element and a flexible, non-polar thiomorpholine element allows for the construction of sophisticated, self-assembled systems. Researchers have demonstrated that similar pyridine-based ligands can self-assemble on surfaces or in solution to form ordered monolayers, helical structures, or discrete molecular cages, driven by a combination of metal coordination, hydrogen bonding, and π-π stacking. These advanced architectures have potential applications in materials science, including catalysis, gas storage, and the development of molecular sensors.
Emerging Research Directions and Future Perspectives for 4 Pyridin 4 Yl Thiomorpholine
Exploration of Novel Reaction Spaces and Unprecedented Transformations
The exploration of novel reaction pathways for synthesizing and modifying 4-(pyridin-4-yl)thiomorpholine is a primary focus of ongoing research. Chemists are actively seeking to move beyond conventional synthetic methods to discover unprecedented transformations that can introduce greater molecular diversity and complexity. jchemrev.com This involves investigating the reactivity of the pyridine (B92270) and thiomorpholine (B91149) rings under new catalytic conditions, potentially leading to the formation of unique fused heterocyclic systems or highly functionalized derivatives. jchemrev.comnih.gov
One area of interest is the potential for ring contraction or expansion reactions, similar to unprecedented anionic ring contractions observed in related morpholine (B109124) systems, which can lead to novel scaffolds like N-pyridyl oxazolidines. researchgate.net Such transformations could provide direct access to entirely new classes of compounds with distinct three-dimensional shapes and biological properties. Furthermore, developing novel synthetic routes for key intermediates, such as substituted thienopyrimidines, can broaden the range of accessible derivatives. researchgate.net The inherent reactivity of the pyridine nucleus makes it a candidate for various functionalization reactions, which are continually being expanded upon in organic chemistry. nih.gov By pushing the boundaries of known chemical reactions, researchers aim to build libraries of novel compounds based on the this compound core, each with the potential for unique applications. jchemrev.com
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. nih.gov De novo drug design, which uses computational models to generate novel molecular structures from scratch, is a particularly promising application of this technology. nus.edu.sgnih.gov By training deep learning models on vast datasets of known bioactive compounds, researchers can create algorithms capable of designing new this compound derivatives with specific desired properties. tue.nl
High-Throughput Screening and Combinatorial Chemistry for New Functionalities
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly exploring the functional potential of the this compound scaffold. Combinatorial chemistry allows for the systematic and rapid synthesis of large libraries of related compounds by combining a small number of building blocks in various combinations. wiley.com The synthesis of related structures, such as 4-(4-nitrophenyl)thiomorpholine, has been shown to be suitable for such combinatorial approaches. mdpi.com
This methodology enables the creation of thousands of distinct this compound derivatives, each with unique substitutions on the pyridine or thiomorpholine rings. nih.gov Once these libraries are generated, HTS can be employed to screen them against a wide array of biological targets simultaneously. This has been used successfully to screen libraries of over 20,000 compounds to identify inhibitors for specific viral enzymes. acs.org This combination of rapid synthesis and parallel screening dramatically increases the efficiency of discovering "hit" compounds with desired biological activities, such as antimicrobial or antitumor properties. nih.gov The data generated from HTS can then be used to build structure-activity relationships (SAR), providing valuable insights for further optimization and lead development.
Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Interactions
The development and application of advanced analytical techniques are crucial for gaining a deeper understanding of the synthesis and biological interactions of this compound. Modern methods that allow for real-time monitoring provide invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. uvic.ca
Sustainable and Eco-Friendly Approaches in the Synthesis and Application of Related Compounds
In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable and eco-friendly methods for the synthesis of this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. mdpi.com
One of the most promising approaches is the adoption of continuous flow chemistry. chemrxiv.orgnih.gov Flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps into a single, uninterrupted process. acs.orgnih.gov This has been successfully demonstrated for the synthesis of the core thiomorpholine ring. chemrxiv.orgnih.govnih.gov Additionally, researchers are exploring the use of high-pressure systems to accelerate reactions and improve yields, as demonstrated in the green synthesis of related fused pyridine systems. nih.gov The development of heterogeneous catalysts that can be easily recovered and reused, and the use of greener solvents, are also key components of this sustainable approach. epa.gov By integrating these principles, the chemical industry can reduce the environmental footprint associated with the production of these valuable compounds.
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving thiomorpholine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
